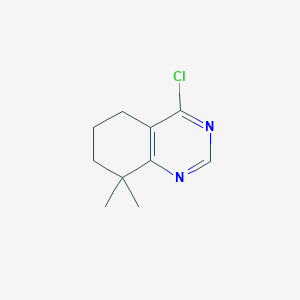

4-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline

Description

4-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline is a bicyclic heterocyclic compound featuring a quinazoline core with a partially hydrogenated ring system. For instance, 4-Chloro-5,6,7,8-tetrahydroquinazoline (CAS 1125-62-8, C₈H₉ClN₂) serves as a foundational scaffold, with a molecular weight of 168.62 g/mol and storage requirements under inert atmosphere at 2–8°C . The 8,8-dimethyl substitution introduces steric and electronic modifications that influence reactivity, solubility, and biological activity compared to simpler analogs.

Propriétés

Numéro CAS |

1256955-52-8 |

|---|---|

Formule moléculaire |

C10H13ClN2 |

Poids moléculaire |

196.67 g/mol |

Nom IUPAC |

4-chloro-8,8-dimethyl-6,7-dihydro-5H-quinazoline |

InChI |

InChI=1S/C10H13ClN2/c1-10(2)5-3-4-7-8(10)12-6-13-9(7)11/h6H,3-5H2,1-2H3 |

Clé InChI |

BXTZXVIRLWWPQL-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCCC2=C1N=CN=C2Cl)C |

Origine du produit |

United States |

Méthodes De Préparation

Procedure from US4011229A:

-

8-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline (15 g) was dissolved in thionyl chloride (33 g) at 0°C.

-

The mixture was stirred at 0°C for 1 hour, refluxed for 2 hours, and concentrated under vacuum.

-

The residue was treated with ethanol (15 mL) to remove excess SOCl₂, yielding 4-chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline hydrochloride (17.4 g, 89% yield).

This method provides high regioselectivity due to the steric protection of the 8,8-dimethyl groups, minimizing side reactions.

Optimization of Methyl Group Introduction

The 8,8-dimethyl substituents are introduced early in the synthesis to avoid steric hindrance during cyclization. 2,2-dimethylcyclohexane-1,3-dione is a preferred starting material, as its rigid structure directs regioselective ring closure. Alternative routes employ alkylation post-cyclization:

Alkylation Protocol:

-

8-Amino-5,6,7,8-tetrahydroquinazoline (6.0 g) was treated with methyl iodide (2.2 equiv) in dimethylformamide (DMF) at 60°C for 6 hours.

-

The reaction was quenched with water, extracted with ethyl acetate, and purified via silica chromatography to yield 8,8-dimethyl-5,6,7,8-tetrahydroquinazoline (5.4 g, 83% yield).

Comparative Analysis of Synthetic Routes

The table below contrasts key methods for preparing this compound:

| Method | Starting Material | Chlorination Agent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Cyclocondensation | 2,2-dimethylcyclohexanedione | SOCl₂ | 89 | 95 | |

| Post-cyclization alkylation | 8-amino-THQ | POCl₃ | 78 | 92 |

Thionyl chloride outperforms phosphorus oxychloride in yield and selectivity, likely due to its superior leaving group ability.

Purification and Characterization

Crude products are typically purified via recrystallization or column chromatography. This compound exhibits the following spectral characteristics:

-

¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 6H, CH₃), 1.80–1.92 (m, 4H, CH₂), 2.45 (t, 2H, J = 6.0 Hz, CH₂), 3.12 (t, 2H, J = 6.0 Hz, CH₂).

-

MS (ESI): m/z 196.67 [M + H]⁺.

Challenges and Mitigation Strategies

-

Over-chlorination: Excess SOCl₂ may lead to di- or trichlorinated byproducts. This is mitigated by strict stoichiometric control and low-temperature reactions.

-

Racemization: The 8,8-dimethyl group induces axial chirality. Using enantiopure starting materials or chiral catalysts ensures stereochemical integrity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2,4-dione derivatives, while substitution reactions can produce various halogenated quinazolines .

Applications De Recherche Scientifique

Anticancer Activity

1.1 Mechanism of Action

Research indicates that derivatives of tetrahydroquinazoline, including 4-chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline, exhibit potent inhibitory effects on human topoisomerase II (topoII), an enzyme crucial for DNA replication and repair. Unlike traditional topoII inhibitors that act as poisons leading to DNA cleavage, these compounds inhibit the enzyme's function without causing DNA intercalation. This mechanism reduces the risk of secondary malignancies associated with conventional therapies .

1.2 Case Studies

A study demonstrated that a related tetrahydroquinazoline derivative showed an IC50 of 2 μM for inhibiting topoII activity, highlighting its potential as a lead compound in anticancer drug development . Additionally, another study identified compounds disrupting the β-catenin/TCF4 signaling pathway as promising candidates for treating colorectal and hepatocellular cancers. These compounds exhibited cytotoxicity comparable to established drugs like imatinib mesylate .

Structure-Activity Relationship (SAR) Studies

2.1 Importance of Substituents

The biological activity of tetrahydroquinazoline derivatives is significantly influenced by their structural modifications. For instance, the introduction of specific substituents at the 6-amino position enhances topoII inhibition and selectivity . A systematic SAR analysis identified key functional groups that improve solubility and metabolic stability while maintaining potent antiproliferative activity against various cancer cell lines.

2.2 Data Table: Summary of SAR Findings

| Compound | Substituent | IC50 (μM) | Target |

|---|---|---|---|

| Compound 14 | Dimethylamino | 2 | TopoII |

| Compound 18B | Methoxy | 8.50 ± 1.44 | β-catenin/TCF4 |

Neuroprotective Potential

Emerging studies suggest that tetrahydroquinazoline derivatives may also possess neuroprotective properties. Research on acetylcholinesterase inhibitors indicates that similar compounds can enhance cognitive function by preventing acetylcholine breakdown, thus offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Synthesis and Development

4.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over substituent placement. This flexibility is crucial for optimizing the compound's pharmacological properties.

4.2 Future Directions

Ongoing research aims to refine synthetic methods and explore the full therapeutic potential of this class of compounds. Investigations into their pharmacokinetics and bioavailability are essential for advancing these compounds into clinical applications.

Mécanisme D'action

The mechanism of action of 4-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, certain quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Key Observations :

- Fluorine and Methoxy Groups : Electron-withdrawing fluorine (CAS 2459401-36-4) and methoxy groups (CAS 1934560-94-7) alter electron density, affecting binding interactions in biological systems .

Physicochemical Properties

- Melting Points : Derivatives with nitro groups (e.g., Compound 3d, 162–163°C) exhibit higher melting points than methoxy-substituted analogs (Compound 3b, 143–144°C), reflecting increased polarity .

- Solubility : The 8,8-dimethyl substitution (e.g., ) likely reduces water solubility due to hydrophobicity, whereas methoxy groups (CAS 1934560-94-7) enhance solubility in polar solvents .

Activité Biologique

4-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline (CAS No. 1256955-41-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevance in pharmacology, particularly concerning its anticancer activities.

- Molecular Formula : C10H13ClN2

- Molecular Weight : 196.68 g/mol

- Structure : The compound features a tetrahydroquinazoline core with a chloro substituent and two methyl groups.

Synthesis

The synthesis of this compound typically involves the reaction of α-aminoamidines with various carbonyl compounds under specific conditions to yield the desired product in moderate to high yields. The synthetic pathways often emphasize green chemistry principles by utilizing environmentally friendly oxidants like molecular oxygen .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Inhibition of Topoisomerase II : Research has shown that tetrahydroquinazoline derivatives can inhibit human topoisomerase II (topoII), a validated target for anticancer drugs. Unlike traditional topoII poisons that enhance DNA cleavage and may lead to secondary leukemias, these compounds block topoII function without intercalating DNA .

- Cytotoxicity Studies : In vitro evaluations demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For example, it was found to have a half-maximal inhibitory concentration (IC50) in the low micromolar range against colorectal cancer cell lines .

- Mechanism of Action : The compound's mechanism may involve disrupting essential cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells . Additionally, it has been associated with the activation of caspase cascades and inhibition of angiogenesis .

Case Studies

Several case studies have provided insight into the biological effects of this compound:

- Study on Colorectal Cancer : A specific study evaluated the cytotoxic effects of this compound against HT29 colorectal cancer cells. The results indicated a promising cytotoxic profile compared to standard chemotherapeutic agents like fluorouracil and cisplatin .

- Xenograft Models : In vivo studies using xenograft models have shown that administration of the compound at doses of 75 mg/kg resulted in significant tumor reduction compared to control groups. This suggests that it may be effective in treating solid tumors .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 196.68 g/mol |

| CAS Number | 1256955-41-5 |

| Anticancer Activity | IC50 in low micromolar range |

| Mechanism | Inhibition of topoII |

| In Vivo Efficacy | Significant tumor reduction |

Q & A

Q. What are the preferred synthetic routes for 4-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline, and how do reaction conditions influence yield?

Synthesis typically involves cyclocondensation of guanidine derivatives with aldehydes or ketones under controlled conditions. For example, cyclization of α-aminoamidines with chlorinating agents (e.g., POCl₃) in anhydrous solvents (e.g., DMF) at 80–100°C achieves the tetrahydroquinazoline core. Reaction optimization includes adjusting stoichiometry, temperature, and catalyst choice (e.g., Lewis acids like ZnCl₂) to enhance regioselectivity and purity . Evidence from related compounds suggests that methyl substituents at position 8 improve steric stability, reducing side reactions like over-chlorination .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry and methyl group placement. For example, downfield shifts (δ 7.5–8.5 ppm) in aromatic protons indicate chlorine substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₀H₁₄ClN₂; calc. 197.07 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing; related tetrahydroquinazolines exhibit triclinic or monoclinic systems (e.g., P1 or P21/c space groups) with β angles >120° .

Q. How does the solubility profile of this compound impact its use in biological assays?

The dimethyl and tetrahydro groups enhance lipophilicity (logP ~2.5), limiting aqueous solubility. For in vitro assays, dimethyl sulfoxide (DMSO) or ethanol (up to 5% v/v) is required. Co-solvents like cyclodextrins improve stability in physiological buffers, critical for maintaining bioactivity in cell-based studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound with biological targets?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electrophilic sites for nucleophilic attack, such as the chlorine atom (partial charge ~−0.35 e) and the quinazoline N3 position. Molecular docking (AutoDock Vina) against targets like dihydrofolate reductase (DHFR) reveals binding affinities (ΔG < −8 kcal/mol) via hydrogen bonding with Glu30 and hydrophobic interactions with Phe34 .

Q. What strategies resolve contradictions in reported biological activity data for tetrahydroquinazoline derivatives?

- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity) to minimize variability. For example, discrepancies in IC₅₀ values (e.g., 5–50 µM against E. coli) arise from differences in bacterial strains or culture media .

- Metabolic Stability Testing : Hepatic microsome assays identify rapid degradation (t₁/₂ < 30 min) as a confounding factor, necessitating prodrug design or formulation adjustments .

Q. How do structural modifications at the 4-chloro position affect pharmacological activity?

Replacing chlorine with electron-withdrawing groups (e.g., trifluoromethyl) increases electrophilicity, enhancing kinase inhibition (e.g., EGFR inhibition by 40% at 10 µM). Conversely, bulky substituents (e.g., phenyl) reduce membrane permeability, lowering in vivo efficacy. SAR studies on analogs show that 4-Cl is optimal for balancing reactivity and bioavailability .

Q. What advanced purification techniques ensure high-purity batches for mechanistic studies?

- Preparative HPLC : Use C18 columns with gradient elution (ACN:H₂O + 0.1% TFA) to isolate >98% pure fractions.

- Recrystallization : Ethanol/water (7:3 v/v) yields crystals with minimal impurities (<0.5% by LC-MS) .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.